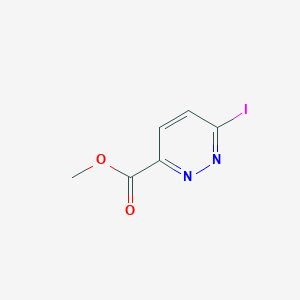

Methyl 6-iodopyridazine-3-carboxylate

Description

Methyl 6-iodopyridazine-3-carboxylate is a pyridazine derivative characterized by an iodine substituent at the 6-position and a methyl ester group at the 3-position of the heteroaromatic ring. Pyridazines are nitrogen-containing heterocycles with two adjacent nitrogen atoms, which confer unique electronic and reactive properties.

Properties

IUPAC Name |

methyl 6-iodopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBOBRMYABBWFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287982 | |

| Record name | Methyl 6-iodo-3-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65202-54-2 | |

| Record name | Methyl 6-iodo-3-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65202-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-iodo-3-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-iodopyridazine-3-carboxylate typically involves the iodination of a pyridazine precursor. One common method includes the reaction of 6-chloropyridazine-3-carboxylate with sodium iodide in the presence of a suitable solvent, such as acetone, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-iodopyridazine-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Sodium iodide, acetone, reflux conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.

Scientific Research Applications

Methyl 6-iodopyridazine-3-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.

Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Chemical Biology: It is utilized in the synthesis of probes and other tools for studying biological processes at the molecular level.

Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of Methyl 6-iodopyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the carboxylate ester group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position substituent significantly influences reactivity and applications. Key analogs include:

Key Observations :

- Iodine vs. Chlorine : The iodine atom in methyl 6-iodopyridazine-3-carboxylate offers superior leaving-group ability compared to chlorine, facilitating transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

- Electron-Withdrawing vs. Donating Groups: Methoxy (electron-donating) and amino (electron-withdrawing) substituents alter the pyridazine ring’s electronic profile, affecting regioselectivity in further reactions .

Ester Group Variations at the 3-Position

The ester group impacts solubility and hydrolysis rates:

Key Observations :

Heterocyclic Core Modifications

Comparisons with non-pyridazine analogs highlight structural influences:

Biological Activity

Methyl 6-iodopyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C7H6INO2

- Molecular Weight : 233.03 g/mol

- CAS Number : 14784670

The presence of the iodine atom and the carboxylate group contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through:

- Antimicrobial Activity :

- Anticancer Properties :

- Enzyme Inhibition :

Antimicrobial Activity

A study conducted on the antibacterial efficacy of this compound demonstrated significant activity against multiple bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 22 |

| Micrococcus luteus | 27 |

These findings suggest that this compound could serve as a potential lead compound for developing new antibacterial agents.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases, which are critical for the apoptotic process. The following table summarizes the observed effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 12 | Caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.